molecular formula C22H18N2O3S B2960091 N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide CAS No. 883959-55-5

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide

Cat. No.: B2960091
CAS No.: 883959-55-5
M. Wt: 390.46
InChI Key: KQYFSGCEJUITJO-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is a synthetic quinolin-2-one derivative designed for advanced chemical and pharmacological research. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and is a subject of interest in the development of novel therapeutic agents . This compound features a thiophene-2-carboxamide moiety at the 2-position and a 4-methoxyphenyl group at the 3-position of the quinoline core, modifications that are strategically incorporated to explore structure-activity relationships. Such structural analogs are frequently investigated for their potential to interact with various biological targets. Related dihydroquinolone compounds have been explored as selective negative allosteric modulators of NMDA receptors, indicating the value of this chemical class in neuroscience research . Similarly, quinoline derivatives demonstrate significant potential in oncology research; for instance, certain N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives have exhibited potent cytotoxicity and EGFR inhibition, suggesting a promising avenue for the development of new antibreast cancer agents . This product is intended for research purposes only.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-24-17-7-4-3-6-16(17)20(25)19(14-9-11-15(27-2)12-10-14)21(24)23-22(26)18-8-5-13-28-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYFSGCEJUITJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production. Inhibitors of SDH are often used as fungicides due to their low toxicity and high efficacy.

Biochemical Pathways

The compound’s action primarily affects the citric acid cycle and the electron transport chain . By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production. This can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division.

Result of Action

The inhibition of SDH by the compound leads to a decrease in ATP production. This can result in the death of cells, particularly in fungi, which rely on ATP for growth and reproduction. Therefore, the compound may have potential as a fungicide.

Biological Activity

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a quinoline core with several functional groups that contribute to its biological properties. The chemical formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 322.4 g/mol. The presence of the methoxy group enhances solubility, which is crucial for biological interactions.

The primary biological activities of this compound include:

  • Antitumor Activity : this compound exhibits significant antitumor properties. Its mechanism involves intercalation with DNA and inhibition of topoisomerases, which are essential for DNA replication and repair. This disruption leads to apoptosis in cancer cells.
  • Antioxidant Activity : The compound has shown promising antioxidant properties. Studies utilizing the DPPH assay indicate that it effectively scavenges free radicals, potentially surpassing the activity of well-known antioxidants like ascorbic acid .

Antitumor Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
Human glioblastoma U-870.25
Triple-negative breast cancer MDA-MB-2310.5

These results indicate a higher efficacy against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity that may be leveraged for targeted therapies .

Antioxidant Studies

The antioxidant activity was assessed through the DPPH radical scavenging method, where the compound demonstrated effectiveness comparable to or exceeding that of ascorbic acid:

CompoundDPPH Scavenging Activity (IC50)
N-[3-(4-methoxyphenyl)-1-methyl-4-oxo...thiophene1.37 times higher than ascorbic acid
Ascorbic AcidReference

This suggests the potential application of the compound in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

The structural uniqueness of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo...thiophene distinguishes it from other quinoline derivatives. A comparison with similar compounds reveals distinct features:

Compound NameUnique Features
QuinolineBasic structure without additional functional groups
ChloroquineAntimalarial drug; lacks methoxy substitution
QuinacrineRelated structure; primarily used for treating giardiasis
N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino-propanamideExhibits higher antioxidant activity than ascorbic acid

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo...thiophene stands out due to its specific substitutions that enhance both solubility and biological activity compared to these similar compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline-Based Amides

Alkyl-Substituted Quinoline Amides

Compounds such as N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) and N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i) () share the 4-oxo-1,4-dihydroquinoline core but feature long alkyl chains (C14 and C16) instead of aromatic substituents. These compounds exhibit high melting points (>250°C), attributed to strong intermolecular van der Waals forces from alkyl chains.

Nitro- and Amino-Substituted Derivatives

N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide () incorporates a nitro group, which increases electron-withdrawing effects compared to the methoxy group in the target compound. Nitro groups typically enhance reactivity in reduction reactions, as seen in the hydrogenation of nitro to amine (e.g., compound 9 in ). The methoxy group in the target compound may instead stabilize aromatic systems through resonance, influencing metabolic stability and binding interactions .

Thiophene Carboxamide Derivatives

N-(4-Methoxyphenyl)-thiophene-2-carboxamide () lacks the quinoline core but shares the thiophene-2-carboxamide and 4-methoxyphenyl groups. With a molecular weight of 233.29 g/mol, it is significantly smaller than the target compound. The absence of the quinoline ring likely reduces planarity and π-π stacking capacity, which could diminish interactions with biological targets such as kinases or DNA .

Dihydropyridine Derivatives

AZ331 and AZ257 () are 1,4-dihydropyridines with thioether linkages and carboxamide groups. While structurally distinct from the target compound, they highlight the role of carboxamide moieties in hydrogen bonding and target selectivity. The thiophene ring in the target compound may offer similar hydrogen-bonding capabilities but with enhanced aromatic stacking due to the quinoline system .

Key Data Table: Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
N-[3-(4-Methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide (Target) 1,4-Dihydroquinoline Thiophene-2-carboxamide, 4-methoxyphenyl Not provided Not provided Hybrid aromatic system, methoxy resonance
N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) 1,4-Dihydroquinoline Tetradecanamide (C14) ~380 (estimated) >250 High crystallinity, hydrophobic alkyl chain
N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide 1,4-Dihydroquinoline Nitrophenethyl, methyl ~395 (estimated) 127–128 Electron-withdrawing nitro group
N-(4-Methoxyphenyl)-thiophene-2-carboxamide Thiophene 4-Methoxyphenyl 233.29 Not provided Simplified structure, low molecular weight

Discussion of Research Findings

  • This contrasts with nitro-substituted analogs, which may act as electron-deficient pharmacophores .
  • Solubility and Bioavailability : Long alkyl chains in compounds like 3h and 3i increase hydrophobicity, limiting aqueous solubility. The target compound’s aromatic substituents may improve solubility in organic solvents or lipid membranes, enhancing bioavailability .
  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling thiophene-2-carboxylic acid with a functionalized quinoline intermediate, analogous to methods in (e.g., amide bond formation via activated esters) .

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